molecular formula C15H12I2O2 B2723384 3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde CAS No. 361465-06-7

3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde

Cat. No. B2723384
CAS RN: 361465-06-7
M. Wt: 478.068
InChI Key: YMVQUWRMZFKATI-UHFFFAOYSA-N
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Description

3,5-Diiodo-4-[(4-methylbenzyl)oxy]benzaldehyde (DIMB) is a versatile organic compound that has been used in a variety of scientific research applications. Its unique structure and properties make it an ideal candidate for a wide array of experiments.

Scientific Research Applications

Synthesis and Catalysis

  • Oppenauer's Oxidation : A study by Borzatta et al. (2009) explored the synthesis of heliotropine via Oppenauer's oxidation of piperonyl alcohol using various catalysts, highlighting the role of 3,4-Methylenedioxybenzaldehyde in fragrance and pharmaceutical preparations (Borzatta et al., 2009).

  • Novel Triazol-5-One Derivatives : Yüksek et al. (2015) synthesized compounds using 4-(4-methylbenzoxy)benzaldehyde, demonstrating its utility in the creation of novel chemical entities with potential antioxidant activities (Yüksek et al., 2015).

  • Regioselective Protection : Plourde and Spaetzel (2002) conducted a study on the regioselective protection of the hydroxyl group in 3,4-dihydroxy-benzaldehyde, an approach that is essential in synthetic chemistry (Plourde & Spaetzel, 2002).

Pharmaceutical Applications

  • Chiral Aminonaphthols : Liu et al. (2001) explored the use of optically active aminonaphthol, derived from benzaldehyde, in the enantioselective synthesis of secondary alcohols, demonstrating the potential pharmaceutical applications (Liu et al., 2001).

  • Bioproduction of Benzaldehyde : Craig and Daugulis (2013) examined the bioproduction of benzaldehyde using Pichia pastoris, indicating its significance in the flavor industry (Craig & Daugulis, 2013).

Chemical Reactions and Properties

  • Oxidation of Benzyl Phenyl Sulfides : Lai et al. (2002) studied the oxidation of methoxy substituted benzyl phenyl sulfides, revealing insights into the reaction mechanisms of similar compounds (Lai et al., 2002).

  • Catalytic Oxidation of Toluene : Zhu (1990) investigated the oxidation of intermediates like benzaldehyde in the catalytic oxidation of toluene, an essential process in organic chemistry (Zhu, 1990).

properties

IUPAC Name

3,5-diiodo-4-[(4-methylphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12I2O2/c1-10-2-4-11(5-3-10)9-19-15-13(16)6-12(8-18)7-14(15)17/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMVQUWRMZFKATI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2I)C=O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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